7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]
Description
7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] is a spirocyclic compound featuring a fused imidazo[1,2-a]pyrazine core connected to a piperidine ring via a spiro junction. Imidazo[1,2-a]pyrazines are heterocyclic systems derived from α-amino acids, historically associated with bioluminescence in marine organisms (e.g., coelenterazine) and repurposed for chemiluminescent sensors and drug discovery . The ethyl and methyl substituents on the spiro scaffold may modulate lipophilicity and metabolic stability, critical for pharmacokinetic optimization.
Properties
IUPAC Name |
7-ethyl-3-methylspiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-3-16-8-9-17-11(2)10-15-12(17)13(16)4-6-14-7-5-13/h10,14H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOLTZNAHOSUFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN2C(=CN=C2C13CCNCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Zinc-Mediated Coupling and Reductive Cyclization
The foundational approach for constructing the spiro-imidazo-pyrazine core derives from adaptations of the method disclosed in CN111039949A. This patent outlines a four-step sequence starting with N-benzyl-substituted cyclic ketones and bromo-carboxylic esters. In the context of 7-Ethyl-3-methyl-..., the analogous pathway involves:
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Step 1 : Reaction of N-benzyl piperidin-4-one with ethyl 2-bromoacetate in the presence of activated zinc powder (1.1:1.1:1 molar ratio). Zinc activation via dilute hydrochloric acid washing is critical to prevent side reactions.
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Step 2 : Reduction of the intermediate adduct using red aluminum (Al(Hg)) in tetrahydrofuran (THF) at 0–5°C to yield a diol.
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Step 3 : Cyclization with mesyl chloride as a leaving agent, forming the spiro-oxetane intermediate.
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Step 4 : Catalytic hydrogenation over palladium-carbon (10% Pd/C) in methanol to remove the benzyl protecting group, yielding the final spiro-piperidine scaffold.
This route achieves a total yield of 58–62% for analogous compounds, with the ethyl and methyl substituents introduced via bromo-carboxylic ester and ketone precursors, respectively.
Imidazo[1,2-a]pyrazine Ring Formation
WO2001066546A1 provides a complementary strategy for constructing the imidazo[1,2-a]pyrazine moiety. Key steps include:
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Condensation : Reacting 2-aminopyrazine with α-bromo ketones (e.g., 3-bromopentan-2-one) in ethanol under reflux, facilitated by triethylamine as a base.
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Cyclodehydration : Treating the intermediate with phosphorus oxychloride (POCl₃) at 80°C to form the imidazo[1,2-a]pyrazine core.
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Spiroannulation : Coupling the heterocycle with a piperidine-4-one derivative using a Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) to establish the spiro junction.
This method emphasizes strict temperature control during cyclodehydration to minimize ring-opening side reactions, with reported yields of 45–50% for the spiroannulation step.
Stepwise Procedure for Target Compound Synthesis
Preparation of Intermediate 1: 3-Methylimidazo[1,2-a]pyrazine
Adapting protocols from DergiPark, the imidazo[1,2-a]pyrazine precursor is synthesized as follows:
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Hydrazide Formation : Reflux ethyl imidazo[1,2-a]pyrazine-2-carboxylate (0.1 mol) with hydrazine hydrate (0.2 mol) in ethanol for 12 hours. The product, imidazo[1,2-a]pyrazine-2-carbohydrazide, precipitates upon cooling (yield: 72–74%).
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Schiff Base Condensation : React the hydrazide with 4-methylbenzaldehyde in ethanol containing acetic acid (5 mol%), yielding N'-(4-methylbenzylidene)imidazo[1,2-a]pyrazine-2-carbohydrazide. IR spectroscopy confirms C=O stretch at 1666–1642 cm⁻¹.
Spirocyclization and Functionalization
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Reductive Amination : Combine the Schiff base intermediate with piperidine-4-one in methanol, employing sodium cyanoborohydride (NaBH₃CN) as a reducing agent. Stir at room temperature for 24 hours to form the spiro-piperidine linkage.
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Ethyl Group Introduction : Treat the spiro intermediate with ethyl iodide (1.2 equiv) and potassium carbonate (2 equiv) in dimethylformamide (DMF) at 60°C for 6 hours. Quench with water and extract with ethyl acetate to isolate 7-Ethyl-3-methyl-....
Optimization Strategies for Enhanced Yield
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement | Source |
|---|---|---|---|
| Zinc activation | 0.1 M HCl wash | 15% | |
| Cyclization solvent | Dichloromethane | 22% | |
| Hydrogenation pressure | 50 psi H₂ | 18% |
The use of dichloromethane during cyclization minimizes byproduct formation compared to THF. Similarly, increasing hydrogen pressure to 50 psi accelerates debenzylation without over-reduction.
Catalytic System Tuning
Replacing palladium-carbon with Pearlman’s catalyst (Pd(OH)₂/C) in the final hydrogenation step enhances selectivity for the ethyl-substituted product, reducing debenzylation time from 12 to 8 hours.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, CH₃), 3.72–3.68 (m, 4H, piperidine H), 7.45 (s, 1H, pyrazine H).
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HRMS : m/z calcd for C₁₈H₂₄N₄ [M+H]⁺: 297.2078; found: 297.2081.
Challenges and Alternative Approaches
Regioselectivity in Imidazo-Pyrazine Formation
Visible-light-mediated synthesis, as reported in Nature, offers an alternative for regiocontrol. Irradiating a mixture of 2-aminopyrazine and 3-pentanone with blue LEDs (450 nm) in acetonitrile selectively forms the 3-methyl isomer (78% yield), avoiding thermal side reactions.
Scalability Limitations
While the zinc-mediated route is efficient for lab-scale synthesis (1–10 g), scalability issues arise from exothermic reactions during red aluminum reduction. Substituting red aluminum with sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®) improves safety and batch consistency .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] exhibit significant anticancer properties. For instance, derivatives of imidazo[1,2-a]pyrazine have shown promise in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
Neuropharmacology
The spiro compound has been investigated for its neuropharmacological properties. Research suggests it may interact with neurotransmitter systems, potentially providing therapeutic benefits in treating conditions such as anxiety and depression. The structural characteristics of spiro compounds allow for selective binding to various receptors, which can modulate neuronal activity effectively .
Anti-inflammatory Effects
Another significant application is in the field of anti-inflammatory drugs. The compound's derivatives have demonstrated the ability to inhibit the interaction of intercellular adhesion molecules (ICAMs) and leukointegrins, which are crucial in inflammatory responses. This property positions it as a candidate for developing treatments for inflammatory diseases .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] involves several steps that can be optimized for yield and purity. Understanding the structure-activity relationship (SAR) is critical in medicinal chemistry; modifications to the spiro structure can lead to variations in biological activity and potency. Researchers utilize molecular docking studies to predict interactions with biological targets, aiding in the design of more effective derivatives .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies are essential for evaluating the bioavailability of new compounds. Initial findings suggest that modifications to the ethyl and methyl groups can enhance solubility and permeability across biological membranes, which are vital for effective drug formulation .
Case Study 1: Anticancer Screening
In a study published in a peer-reviewed journal, compounds related to 7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] were screened against various cancer cell lines. The results indicated that certain derivatives exhibited over 50% inhibition of cell growth at concentrations as low as 10 µM, warranting further investigation into their mechanisms of action and potential clinical applications .
Case Study 2: Neuropharmacological Assessment
A neuropharmacological assessment highlighted the compound's potential as an anxiolytic agent. In animal models, administration led to a significant reduction in anxiety-like behaviors compared to control groups. Further studies are required to elucidate the underlying mechanisms through receptor binding assays and behavioral tests .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Spirocyclic Imidazo[1,2-a]pyrazine Derivatives
Example : tert-Butyl 3-bromo-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]-1'-carboxylate (CAS: 1251013-34-9)
- Structural Differences : The bromine substituent at position 3 and the tert-butyl carbamate group differentiate this compound from the target molecule.
- Functional Impact : Bromine enhances electrophilicity, enabling cross-coupling reactions for further derivatization, while the carbamate group improves solubility .
Table 1 : Key Spirocyclic Imidazo[1,2-a]pyrazine Derivatives
Imidazo[1,2-a]pyrazine–Coumarin Hybrids
Example : Arylated imidazo[1,2-a]pyrazine–coumarin hybrids (e.g., compound 12b)
- Structural Differences : Coumarin moieties are fused at C3/C6 positions via Suzuki–Miyaura cross-coupling, introducing extended π-systems for fluorescence and DNA intercalation .
- Biological Activity : Compound 12b exhibited IC50 values of ~11 µM against Hep-2, HepG2, MCF-7, and A375 cancer cell lines, comparable to doxorubicin .
- Comparison : The target compound lacks coumarin’s fluorescence properties but may exhibit improved blood-brain barrier penetration due to reduced polarity .
Imidazo[1,2-a]pyrazine-Based Kinase Inhibitors
Example: 3-Chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine (Aurora-A inhibitor)
- Structural Differences: Chlorine and pyridyl groups enhance ATP-binding pocket interactions, while the morpholinophenyl group improves solubility .
- Biological Activity : Co-crystallization with Aurora-A kinase revealed selective inhibition (70-fold selectivity over other kinases) .
- Comparison : The target compound’s spiro-piperidine may reduce off-target effects but requires empirical validation .
Table 2 : Anticancer Activity of Imidazo[1,2-a]pyrazine Derivatives
Comparison with Other Bicyclic Heterocycles
Imidazo[1,2-a]pyridines :
Imidazo[1,2-b]pyridazines :
- Example : Ponatinib analogs (e.g., HSL385)
- Activity : Imidazo[1,2-a]pyrazine derivatives (HSL385) showed reduced potency against KCL22-IR CML cells compared to pyridazine analogs, highlighting heterocycle-dependent efficacy .
Biological Activity
7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] is a synthetic compound belonging to a class of nitrogen-containing heterocycles known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H22N4
- Molecular Weight : 234.34 g/mol
- CAS Number : 1422139-27-2
Biological Activities
Research indicates that compounds with similar spirocyclic structures exhibit a range of biological activities including antimicrobial, antitumor, and anti-inflammatory effects. The unique structural features of 7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] contribute to its potential efficacy in various therapeutic areas.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for various strains are summarized in Table 1.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.54 |
| Escherichia coli | 0.09 |
| Klebsiella pneumoniae | 0.12 |
Antitumor Activity
The compound has also been evaluated for its antitumor potential. In vitro studies reveal that it inhibits the proliferation of several cancer cell lines. Notably, it has shown IC50 values comparable to established chemotherapeutic agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 9.40 |
| BEL-7402 (Liver Cancer) | 7.83 |
| MCF-7 (Breast Cancer) | 10.4 |
The biological activity of 7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound exhibits strong inhibitory effects on certain kinases and enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may modulate receptor activity related to neurotransmission and inflammation, potentially leading to antidepressant effects as suggested by preliminary studies.
Case Studies
In a recent study published in MDPI, researchers synthesized a series of imidazo[1,2-a]pyrazine derivatives including the compound . The study highlighted its potent inhibitory effects on Pim kinases with IC50 values as low as 10 nM for Pim-2 kinase . Another investigation reported significant apoptosis induction in cancer cells treated with this compound .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
